Palonosetron is a chiral molecule, meaning it has two mirror-image forms, (S,S) and (R,R). The (S,S) form is the active ingredient in medications, while the (R,R) form has no known therapeutic effect. Studying the differences in how these isomers interact with the body can provide valuable insights into the role of chirality in drug action [].
Some research explores if the (R,R) isomer might have unforeseen medical uses or interact with other drugs differently than the (S,S) form. However, more research is needed in this area [].
(R,R)-Palonosetron Hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT3 receptor subtype. It is a hydrochloride salt of the compound palonosetron, which is a carbazole derivative. This compound is primarily used in clinical settings to prevent and treat nausea and vomiting associated with chemotherapy and postoperative conditions. Its efficacy in managing these symptoms is attributed to its ability to block the action of serotonin at the 5-HT3 receptors, which are involved in the vomiting reflex .
(R,R)-Palonosetron Hydrochloride exhibits significant biological activity as an antiemetic agent. Its primary mechanism involves the antagonism of 5-HT3 receptors located in both the central and peripheral nervous systems. This action helps to inhibit nausea and vomiting triggered by chemotherapy or surgical procedures. Studies have shown that (R,R)-Palonosetron has a longer half-life compared to other 5-HT3 antagonists, allowing for less frequent dosing while maintaining effective symptom control .
The synthesis of (R,R)-Palonosetron Hydrochloride typically involves several key steps:
These methods ensure high purity and yield of the desired enantiomer .
(R,R)-Palonosetron Hydrochloride is primarily utilized in:
Several compounds exhibit similar pharmacological profiles as (R,R)-Palonosetron Hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ondansetron | Indole derivative | Shorter half-life; requires multiple dosing |
Granisetron | Indole derivative | Effective but less potent than palonosetron |
Dolasetron | Benzamide derivative | Primarily used for postoperative nausea |
(R,R)-Palonosetron Hydrochloride stands out due to its extended half-life, allowing for once-per-cycle dosing compared to its counterparts that require more frequent administration. Its specific targeting of 5-HT3 receptors also contributes to its effectiveness and safety profile, making it a preferred choice in clinical settings for managing nausea and vomiting associated with chemotherapy .
(R,R)-Palonosetron hydrochloride possesses the empirical formula C19H24N2O·HCl, representing a complex organic molecule with specific stereochemical characteristics [1] [4] [6]. The compound consists of a tricyclic benzoisoquinoline core structure combined with a quinuclidine moiety, forming a hydrochloride salt [4] [25]. The molecular architecture incorporates nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom in the free base form, with the addition of hydrogen chloride to form the salt [1] [28] [33].
The empirical formula indicates the presence of multiple functional groups including an amide carbonyl group, a tertiary amine within the quinuclidine ring system, and a complex polycyclic aromatic framework [4] [25]. The hydrochloride salt formation occurs through protonation of the tertiary nitrogen in the quinuclidine portion of the molecule, resulting in enhanced water solubility compared to the free base [6] [28].
The molecular weight of (R,R)-palonosetron hydrochloride has been determined to be 332.87 g/mol through various analytical methods [1] [2] [4]. This molecular weight represents the combined mass of the organic base (296.407 g/mol) and the hydrochloride component (36.46 g/mol) [3] [29]. Precise mass spectrometric analysis reveals an exact mass of 332.1655 for the hydrochloride salt [33].
The molecular weight determination has been confirmed through multiple independent sources and analytical techniques, providing consistent values across different research laboratories and pharmaceutical manufacturers [1] [2] [28]. Mass spectrometric fragmentation patterns show characteristic peaks at m/z 297.20895 for the protonated molecular ion and additional fragments at m/z 188.106 and m/z 110.09899 [14].
Property | Value | Units |
---|---|---|
Molecular Weight (HCl salt) | 332.87 | g/mol |
Molecular Weight (Free base) | 296.407 | g/mol |
Exact Mass | 332.1655 | - |
Monoisotopic Mass | 296.188863 | g/mol |
The structural representation of (R,R)-palonosetron hydrochloride follows established chemical nomenclature conventions [4] [25] [33]. The International Union of Pure and Applied Chemistry name for this compound is (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one hydrochloride [26] [27] [33].
The InChI notation provides a systematic representation: InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 [26] [33]. The corresponding InChI Key is OLDRWYVIKMSFFB-KALLACGZSA-N, providing a unique identifier for database searches [26].
Simplified Molecular Input Line Entry System notation represents the structure as: C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl, clearly indicating the stereochemical configuration at the two chiral centers [26] [33].
Palonosetron contains two distinct stereogenic centers that determine its three-dimensional configuration and biological activity [16] [17]. The first asymmetric carbon is located at position 3a of the benzoisoquinoline ring system, while the second chiral center resides at position 3 of the quinuclidine moiety [16] [17] [25].
The stereogenic center at position 3a exhibits tetrahedral geometry with four different substituents: the carbonyl carbon, the methylene bridge to the quinuclidine ring, a hydrogen atom, and the fused aromatic ring system [16] [18]. The quinuclidine stereogenic center at position 3 is similarly configured with four distinct groups: the nitrogen-containing bridge, two different methylene groups of the bicyclic system, and the connection to the benzoisoquinoline core [17] [18].
These asymmetric carbons are responsible for the existence of four possible stereoisomeric forms of palonosetron: (S,S), (R,R), (S,R), and (R,S) configurations [16] [17]. Each stereoisomer exhibits different three-dimensional arrangements and consequently different biological activities and pharmacological properties [9] [17].
The stereochemical nomenclature for palonosetron follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [17] [30]. The (R,R)-configuration indicates that both stereogenic centers possess R-absolute configuration according to the systematic priority ranking of substituent groups [17] [30].
At the 3a position of the benzoisoquinoline system, the priority sequence follows: carbonyl carbon (highest priority), quinuclidine attachment point, aromatic ring connection, and hydrogen atom (lowest priority) [17] [30]. The spatial arrangement of these groups in (R,R)-palonosetron results in a clockwise orientation when viewed from the position opposite to the lowest priority substituent [30].
The quinuclidine stereogenic center exhibits R-configuration through the priority assignment: nitrogen bridge connection, different methylene carbons of the bicyclic framework, and the benzoisoquinoline attachment point [17] [30]. This systematic nomenclature ensures unambiguous identification of the molecular configuration regardless of viewing angle or drawing convention [30].
Configurational analysis of (R,R)-palonosetron hydrochloride employs multiple analytical techniques to confirm absolute stereochemistry [17] [19] [25]. Single crystal X-ray diffraction analysis provides definitive stereochemical determination through direct visualization of atomic positions in the crystal lattice [25].
Nuclear Magnetic Resonance spectroscopy offers detailed stereochemical information through chemical shift analysis, coupling constant measurements, and Nuclear Overhauser Effect studies [19] [25]. The technique allows determination of relative stereochemistry by analyzing spatial relationships between hydrogen atoms on adjacent chiral centers [19].
Optical rotation measurements provide characteristic values for each stereoisomer, with (R,R)-palonosetron hydrochloride exhibiting specific rotation values distinct from other configurations [15]. Circular dichroism spectroscopy further confirms absolute configuration through analysis of differential absorption of left and right circularly polarized light [19].
Chromatographic separation using chiral stationary phases enables resolution and analysis of individual stereoisomers [9] [17]. High-performance liquid chromatography with chiral columns provides baseline separation of all four stereoisomeric forms under optimized conditions [17].
The (S,S)-stereoisomeric configuration represents the therapeutically active form of palonosetron hydrochloride with the Chemical Abstracts Service registry number 135729-62-3 [6] [16]. This configuration exhibits S-absolute configuration at both the 3a position of the benzoisoquinoline ring and the 3 position of the quinuclidine moiety [6] [16].
The (S,S)-isomer demonstrates optimal binding affinity to serotonin type 3 receptors due to its specific three-dimensional arrangement [16] [21]. Structural studies indicate that this configuration allows for effective interaction with key amino acid residues in the receptor binding site through hydrogen bonding and hydrophobic interactions [21] [23].
The molecular architecture of (S,S)-palonosetron hydrochloride positions the quinuclidine nitrogen in an optimal orientation for receptor engagement while maintaining the rigid tricyclic framework necessary for high-affinity binding [23] [24]. This stereoisomer exhibits the characteristic pharmacological profile associated with effective antiemetic activity [6] [16].
(R,R)-Palonosetron hydrochloride, designated by Chemical Abstracts Service number 135729-75-8, represents the stereoisomeric mirror image of the therapeutically active (S,S)-form [1] [3]. The (R,R)-configuration exhibits R-absolute configuration at both stereogenic centers, resulting in a distinctly different three-dimensional molecular arrangement [1] [3].
The structural characteristics of (R,R)-palonosetron hydrochloride include reversed spatial orientation of substituent groups at both chiral centers compared to the (S,S)-isomer [1] [3]. This configuration maintains the same molecular connectivity but exhibits altered three-dimensional positioning of functional groups critical for biological activity [3] [20].
Stereoisomer | CAS Number | Configuration | Biological Role |
---|---|---|---|
(S,S)-Palonosetron HCl | 135729-62-3 | S,S | Active pharmaceutical ingredient |
(R,R)-Palonosetron HCl | 135729-75-8 | R,R | Research reference compound |
(S,R)-Palonosetron HCl | 135729-76-9 | S,R | Related impurity compound |
(R,S)-Palonosetron HCl | 135755-51-0 | R,S | Related impurity compound |
The mixed stereoisomeric configurations of palonosetron hydrochloride include (S,R) and (R,S) forms, which represent diastereomeric relationships rather than enantiomeric pairs [7] [17] [20]. The (S,R)-configuration, with Chemical Abstracts Service number 135729-76-9, exhibits S-configuration at the benzoisoquinoline center and R-configuration at the quinuclidine position [7] [20].
The (R,S)-stereoisomer, designated 135755-51-0, demonstrates the opposite arrangement with R-configuration at the benzoisoquinoline center and S-configuration at the quinuclidine position [3] [20]. These mixed configurations typically arise as synthetic impurities during manufacturing processes and require analytical monitoring [17] [20].
Chromatographic separation studies demonstrate that mixed stereoisomers exhibit different retention times and can be baseline resolved using appropriate chiral stationary phases [9] [17]. The (S,R) and (R,S) forms show significantly reduced biological activity compared to the (S,S)-active isomer [17] [20].
Optical rotation measurements provide distinctive fingerprints for each stereoisomeric form of palonosetron hydrochloride [15]. The (R,R)-configuration exhibits specific rotation values that are equal in magnitude but opposite in sign to those of the (S,S)-enantiomer [15].
Experimental measurements indicate that (S,S)-palonosetron hydrochloride demonstrates optical rotation of [α]D25 -94.1° when measured at a concentration of 0.4 in water [15]. The corresponding (R,R)-isomer would be expected to exhibit a positive rotation of approximately +94.1° under identical measurement conditions [15].
The optical rotation properties serve as reliable analytical parameters for stereochemical identification and purity assessment [15]. Temperature, wavelength, solvent, and concentration significantly influence rotation values, requiring standardized measurement conditions for reproducible results [15].
Conformational analysis of (R,R)-palonosetron hydrochloride reveals complex three-dimensional structural characteristics determined by the rigid tricyclic framework and flexible quinuclidine substituent [12] [22]. The benzoisoquinoline core adopts a planar configuration with minimal conformational flexibility due to the fused aromatic ring system [22] [24].
Molecular dynamics simulations demonstrate that the quinuclidine moiety exhibits limited conformational mobility, with the bicyclic structure constraining rotation around the attachment point to the benzoisoquinoline core [13] [22]. The tertiary nitrogen in the quinuclidine ring can adopt different orientations, affecting interactions with biological targets [22].
Computational studies indicate that (R,R)-palonosetron maintains a relatively stable conformation in solution, with root mean square deviation values remaining below 2.0 Angstroms during extended simulation periods [13] [22]. The conformational stability contributes to the compound's distinctive binding characteristics and pharmacological profile [12] [22].
The spatial arrangement of functional groups in (R,R)-palonosetron hydrochloride creates a unique three-dimensional architecture that determines molecular recognition properties [23] [24]. The carbonyl oxygen of the benzoisoquinoline amide occupies a specific position relative to the quinuclidine nitrogen, establishing the overall molecular geometry [23] [24].
Crystallographic analysis reveals that the quinuclidine ring system extends away from the planar benzoisoquinoline core at a defined angle, creating a wedge-like molecular shape [23] [24]. The rigid tricyclic structure positions aromatic rings in fixed orientations, while the quinuclidine provides a basic nitrogen center for potential ionic interactions [24].
The spatial relationship between the two stereogenic centers influences the overall molecular conformation and determines the relative positions of key functional groups [18] [23]. This arrangement is critical for understanding the molecular basis of stereoisomeric differences in biological activity [23] [24].
Advanced molecular modeling techniques provide detailed insights into the three-dimensional structure and dynamic behavior of (R,R)-palonosetron hydrochloride [21] [22] [23]. Density functional theory calculations offer accurate predictions of molecular geometry, electronic distribution, and energetic properties [21] [22].
Molecular docking studies investigate the interaction between (R,R)-palonosetron and target protein structures, revealing potential binding modes and affinity patterns [21] [23]. These computational approaches demonstrate how stereochemical differences influence molecular recognition and binding specificity [21] [23].
High-resolution cryo-electron microscopy structures provide experimental validation of computational models, showing precise atomic positions within protein-ligand complexes [13] [22]. The combination of computational and experimental approaches enables comprehensive understanding of three-dimensional structural relationships and their functional implications [22] [23].
Modeling Technique | Resolution | Application | Key Findings |
---|---|---|---|
X-ray Crystallography | 2.34 Å | Protein-ligand complex | Binding site interactions |
Cryo-EM | 2.9-3.3 Å | Receptor complexes | Conformational dynamics |
Molecular Dynamics | Sub-angstrom | Solution behavior | Conformational stability |
DFT Calculations | Electronic level | Energy optimization | Geometric parameters |